molecular formula C26H23FN2O4S B2695507 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 895650-21-2

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2695507
CAS No.: 895650-21-2
M. Wt: 478.54
InChI Key: FEIGZWPHPXFWMY-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived acetamide class, characterized by a 1,4-dihydroquinolin-4-one core functionalized with a 4-ethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, and an N-(4-methylphenyl)acetamide moiety at position 1.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-3-18-6-11-21(12-7-18)34(32,33)24-15-29(23-13-8-19(27)14-22(23)26(24)31)16-25(30)28-20-9-4-17(2)5-10-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGZWPHPXFWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Fluoro Group: The fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor.

    Acetamide Formation: The final step involves the reaction of the intermediate with p-toluidine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and sulfonyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural differences between the target compound and its closest analogs identified in the literature:

Compound Name / ID Sulfonyl Substituent Quinoline C6 Substituent Acetamide Substituent Reference
Target Compound 4-Ethylphenyl Fluoro N-(4-methylphenyl) -
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorophenyl Ethyl N-(3-methylphenyl)
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Phenyl (unsubstituted) Ethyl N-(4-chlorophenyl)

Key Structural and Functional Insights:

Sulfonyl Group Modifications: The target compound’s 4-ethylbenzenesulfonyl group differs from the 4-chlorophenyl () and unsubstituted phenyl () variants. The ethyl group introduces moderate electron-donating effects and increased lipophilicity compared to the electron-withdrawing chlorine in .

C6 Substituent Effects :

  • The fluoro atom at C6 in the target compound contrasts with the ethyl group in analogs. Fluorine’s high electronegativity and small atomic radius may reduce steric hindrance and improve solubility relative to the bulkier ethyl group. This substitution is often leveraged to enhance target binding precision in kinase inhibitors or antimicrobial agents .

Acetamide Substituent Variations: The N-(4-methylphenyl) group in the target compound differs from the N-(3-methylphenyl) () and N-(4-chlorophenyl) () moieties. The para-methyl group likely improves steric compatibility with hydrophobic binding pockets compared to meta-substituted or chloro-substituted analogs.

Structural Analysis and Implications

  • Electron Density and Binding Interactions :
    The 4-ethylbenzenesulfonyl group in the target compound may engage in hydrophobic interactions with protein targets, while the fluoro atom at C6 could participate in dipole-dipole interactions or act as a hydrogen-bond acceptor. The para-methylphenyl acetamide group likely contributes to π-π stacking or van der Waals interactions in binding sites.

  • Synthetic and Crystallographic Considerations: Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX (for refinement) and ORTEP (for graphical representation), as noted in and . These methods are critical for confirming regiochemistry and stereoelectronic effects introduced by substituents .

Biological Activity

2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide, also known by its compound ID C655-0603, is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline compounds are recognized for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O5SC_{26}H_{23}FN_{2}O_{5}S, with a molecular weight of approximately 478.54 g/mol. The structure features multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC26H23FN2O5SC_{26}H_{23}FN_{2}O_{5}S
Molecular Weight478.54 g/mol
IUPAC Name2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
SMILESCCc(cc1)ccc1S(C1=CN(CC(Nc(cc2)ccc2)=O)c(ccc(F)c2)c2C1=O)(=O)=O)

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluoro and sulfonyl groups may enhance its binding affinity and specificity, potentially modulating the activity of these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It could bind to certain receptors, altering signaling pathways that lead to biological responses.

Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoline compounds have been shown to possess antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : These compounds can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Several studies have explored the biological activity of related quinoline compounds:

  • Study on Antimicrobial Effects : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase.
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of quinoline derivatives in models of acute inflammation. These compounds reduced pro-inflammatory cytokine levels significantly.

Synthesis and Chemical Reactions

The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide can be achieved through multi-step organic reactions involving various starting materials.

Common Reactions:

  • Oxidation : Utilizing strong oxidizing agents like potassium permanganate.
  • Reduction : Achieved with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitution at the fluoro or sulfonyl positions.

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